2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-7-8-15(9-14(13)2)18-10-19-21(29)26(23-12-27(19)25-18)11-20(28)24-17-6-4-3-5-16(17)22/h3-10,12H,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEUPEXIUAUMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide (CAS Number: 1021079-17-3) is a novel heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 441.4 g/mol. The structure features a triazine core linked to a dimethylphenyl group and a fluorophenyl acetamide moiety. This unique arrangement suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H18F3N5O2 |
| Molecular Weight | 441.4 g/mol |
| CAS Number | 1021079-17-3 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Mechanisms of Biological Activity
1. Enzyme Inhibition:
The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may interact with kinases or phosphatases that regulate cell proliferation and apoptosis.
2. Receptor Modulation:
Research indicates that this compound can act as an antagonist at certain receptor sites, influencing neurotransmitter release and cellular responses. Its structural similarity to known receptor ligands suggests it may modulate activities at adenosine receptors or similar targets.
3. Antioxidant Activity:
Preliminary studies indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models. This activity could be beneficial in neuroprotective applications.
Neuroprotective Effects
A study examined the neuroprotective effects of related compounds on dopaminergic cells exposed to neurotoxins like MPP+ and methamphetamine. The results indicated that compounds with similar structural features provided significant protection against cell death in neuroblastoma cell lines (SH-SY5Y) and rat PC12 cells .
Anticancer Properties
Another area of investigation has been the anticancer potential of pyrazolo[1,5-d]triazin derivatives. In vitro studies demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis induction mechanisms . The specific activity of 2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide in this context remains to be fully elucidated but shows promise based on structural analogs.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives ()
The compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide shares a pyrazolo-pyrimidine core but incorporates a chromen-4-one moiety and additional fluorophenyl groups. Its melting point (302–304°C) and molecular weight (571.2 g/mol) suggest higher thermal stability and bulkier structure compared to the target compound, which lacks the chromenone system .
Pyrazolo-Benzothiazine Derivatives ()
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide replaces the triazine ring with a benzothiazine system. Single-crystal X-ray data (R factor = 0.049) confirm planar geometry and strong intermolecular hydrogen bonding, which may enhance crystallinity compared to the target compound’s pyrazolo-triazine framework .
Triazolo[1,5-a]pyrimidine Sulfonamides ()
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam) is a herbicide with a triazolo-pyrimidine core and sulfonamide group. Its agricultural use contrasts with the acetamide-linked target compound, suggesting divergent bioactivity profiles despite shared fluorophenyl motifs .
Physicochemical Properties
*Calculated based on molecular formula.
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Core formation : Cyclocondensation of pyrazolo-triazine precursors under reflux with catalysts like acetic acid .
- Acetamide coupling : Reaction of α-chloroacetamide intermediates with fluorophenyl amines in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical optimizations include inert atmospheres (N₂/Ar) to prevent oxidation and temperature control to minimize side products .
Q. Which analytical techniques confirm the compound’s structural integrity?
- NMR : ¹H/¹³C NMR for verifying substituent positions and stereochemistry (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₀FN₅O₂) .
Q. What are the primary biological targets or activities reported for this compound?
Structural analogs show:
- Enzyme inhibition : Binding to kinase or protease active sites via acetamide and triazine motifs .
- Antimicrobial activity : MIC values <10 µM against Gram-positive bacteria in pyrazolo-triazine derivatives .
- Anti-inflammatory potential : COX-2 inhibition in fluorophenyl-containing analogs .
Advanced Research Questions
Q. How can contradictory bioactivity data across similar derivatives be resolved?
Discrepancies may arise from:
- Solubility differences : Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with cellular uptake .
- Metabolic stability : Perform hepatic microsome assays to compare degradation rates (e.g., t₁/₂ in human vs. murine models) .
- Target specificity : Molecular docking (AutoDock Vina) to assess binding affinity variations due to substituent steric effects .
Q. What strategies improve yield in the final coupling step?
- Catalyst screening : Pd(OAc)₂/Xantphos systems for Buchwald-Hartwig couplings (yield increase from 45% to 72%) .
- Microwave-assisted synthesis : Reduced reaction time (2h vs. 24h) and improved regioselectivity .
- Byproduct mitigation : Addition of molecular sieves to sequester HCl during acetamide formation .
Q. How do electronic effects of substituents influence reactivity?
- Electron-withdrawing groups (e.g., 2-fluorophenyl): Enhance electrophilicity of the acetamide carbonyl, facilitating nucleophilic attacks (kinetic studies show 2x faster amidation) .
- 3,4-Dimethylphenyl : Steric hindrance reduces π-π stacking in crystallization, confirmed by X-ray diffraction (CCDC deposition QM2076) .
Methodological Notes
- Controlled crystallization : Use slow evaporation in CHCl₃/MeOH (3:1) to obtain single crystals for X-ray analysis .
- In silico validation : Compare computed (DFT) vs. experimental NMR shifts to detect synthesis errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
